molecular formula C6H6LiNO2S B2482862 Lithium(1+) ion 3-methylpyridine-2-sulfinate CAS No. 2172070-36-7

Lithium(1+) ion 3-methylpyridine-2-sulfinate

Cat. No.: B2482862
CAS No.: 2172070-36-7
M. Wt: 163.12
InChI Key: XACACSYWCXLBJU-UHFFFAOYSA-M
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Description

Lithium(1+) ion 3-methylpyridine-2-sulfinate is a research chemical of significant interest for neuroscientific and biochemical studies. The lithium ion (Li+) is a well-established tool in psychopharmacology research, known to modulate key intracellular signaling pathways. Its well-documented mechanisms include the inhibition of glycogen synthase kinase-3beta (GSK-3β) and inositol monophosphatase (IMPase), which are pivotal in cellular resilience and neurotransmitter regulation . Research into lithium continues to reveal its neuroprotective potential, impacting processes such as oxidative stress, neuroinflammation, and synaptic plasticity . Concurrently, the 3-methylpyridine-2-sulfinate moiety offers a versatile coordination ligand and synthetic intermediate in organic and organometallic chemistry. This unique combination makes Lithium(1+) ion 3-methylpyridine-2-sulfinate a valuable compound for developing novel research models, probing biological mechanisms, and synthesizing more complex molecules for experimental purposes. This product is intended for laboratory research by qualified scientists and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses.

Properties

IUPAC Name

lithium;3-methylpyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.Li/c1-5-3-2-4-7-6(5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACACSYWCXLBJU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C(N=CC=C1)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 3-methylpyridine-2-sulfinate typically involves the reaction of 3-methylpyridine-2-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete formation of the lithium salt.

Industrial Production Methods

In an industrial setting, the production of Lithium(1+) ion 3-methylpyridine-2-sulfinate may involve large-scale reactions using similar methods as in the laboratory. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 3-methylpyridine-2-sulfinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates.

    Reduction: It can be reduced to form sulfides.

    Substitution: The sulfinic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-methylpyridine-2-sulfonate, while reduction could produce 3-methylpyridine-2-sulfide.

Scientific Research Applications

Lithium(1+) ion 3-methylpyridine-2-sulfinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound can be used in studies involving lithium’s biological effects, particularly in the context of its interaction with biological molecules.

    Medicine: Research into lithium compounds often focuses on their potential therapeutic effects, such as in the treatment of bipolar disorder.

    Industry: It may be used in the production of specialty chemicals and materials, including those used in lithium-ion batteries.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 3-methylpyridine-2-sulfinate involves its interaction with various molecular targets. Lithium ions can affect several cellular pathways, including:

    Inhibition of inositol monophosphatase: This leads to a decrease in inositol triphosphate and diacylglycerol, which are important for signal transduction.

    Modulation of glycogen synthase kinase-3: Lithium inhibits this enzyme, which plays a role in various cellular processes, including cell division and apoptosis.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between lithium(1+) ion 3-methylpyridine-2-sulfinate and related compounds:

Compound Name Substituents Molecular Formula CAS Number Key Features
Lithium(1+) ion 3-methylpyridine-2-sulfinate 3-methyl C₆H₆LiNO₂S Not reported Methyl group enhances steric bulk; moderate electron-donating effects.
Lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate 3-fluoro, 6-methoxy C₆H₅FLiNO₃S Not reported Electron-withdrawing fluoro and polar methoxy groups increase solubility.
Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate 2-(tert-butoxy) C₉H₁₄LiNO₂S 2137536-42-4 Bulky tert-butoxy group induces steric hindrance; reduces reaction kinetics.
Lithium(1+) ion 2-(trifluoromethyl)pyridine-3-sulfinate 2-(trifluoromethyl) C₆H₃F₃LiNO₂S 2174001-63-7 Strong electron-withdrawing CF₃ group enhances stability and electrophilicity.
Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate 3-methyl, 5-(trifluoromethyl) C₇H₅F₃LiNO₂S 2229262-84-2 Dual substituents balance steric and electronic effects for tailored reactivity.

Industrial and Commercial Considerations

  • Availability : Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate (CAS 2229262-84-2) is commercially available through platforms like ECHEMI, with suppliers verified for regulatory compliance .
  • Cost and Synthesis : Compounds with trifluoromethyl or tert-butoxy groups typically incur higher synthesis costs due to complex fluorination or protection-deprotection steps. Simpler analogs like the 3-methyl variant may offer cost advantages for large-scale applications.

Biological Activity

Lithium(1+) ion 3-methylpyridine-2-sulfinate is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications in medicine and pharmacology.

Chemical Structure and Properties

Lithium(1+) ion 3-methylpyridine-2-sulfinate is characterized by a lithium ion coordinated to a 3-methylpyridine-2-sulfinate ligand. The molecular formula for this compound is C7H9NO3SLiC_7H_9NO_3SLi, and it has a molecular weight of approximately 195.16 g/mol. Its unique structure allows for diverse chemical reactivity and potential biological interactions.

The biological activity of lithium compounds often involves their interaction with neurotransmitter systems. Lithium ions can modulate the activity of various enzymes and receptors, particularly in the central nervous system. This modulation can influence neurotransmitter signaling pathways, which may underlie some of the therapeutic effects observed in psychiatric disorders.

Key Mechanisms:

  • Neurotransmitter Modulation: Lithium is known to affect the levels of serotonin, norepinephrine, and dopamine, which are crucial for mood regulation.
  • Enzyme Interaction: It can inhibit inositol monophosphatase, leading to alterations in phosphoinositide signaling pathways.
  • Gene Expression Regulation: Lithium has been shown to influence gene expression related to neuroprotection and synaptic plasticity.

Biological Activities

Research indicates that Lithium(1+) ion 3-methylpyridine-2-sulfinate may exhibit several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that this compound has potential antimicrobial effects against various bacterial strains.
  • Anticancer Activity: Some studies have reported cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
  • Neuroprotective Effects: Given its interaction with neurotransmitter systems, it may have protective effects against neurodegenerative diseases.

Research Findings and Case Studies

Several studies have investigated the biological activities of lithium compounds similar to Lithium(1+) ion 3-methylpyridine-2-sulfinate. Below are summarized findings from relevant research:

Study ReferenceBiological ActivityFindings
AntimicrobialExhibited activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 100 µg/mL.
AnticancerShowed cytotoxicity against prostate cancer cell lines with IC50 values ranging from 50 µg/mL to 80 µg/mL.
NeuroprotectiveDemonstrated ability to enhance neuronal survival in models of oxidative stress.

Potential Applications

The unique properties of Lithium(1+) ion 3-methylpyridine-2-sulfinate suggest several potential applications:

  • Pharmaceutical Development: Due to its antimicrobial and anticancer properties, this compound could be explored as a lead candidate for drug development.
  • Neurological Disorders Treatment: Its neuroprotective effects may make it suitable for treating conditions like bipolar disorder or Alzheimer's disease.
  • Research Tool: As a reagent in biochemical studies, it can help elucidate the mechanisms underlying neurotransmitter signaling.

Q & A

Q. What statistical approaches are recommended for analyzing variability in synthesis yields or spectroscopic data?

  • Methodology : Apply ANOVA to compare batch-to-batch yield variations (e.g., n=5 replicates). For spectral data, principal component analysis (PCA) can identify outliers in NMR or IR datasets. Example: A 5% RSD in NMR peak integrals indicates acceptable reproducibility .

Q. How does the methyl group at the 3-position influence electronic properties compared to fluoro/methoxy analogs?

  • Methodology : Perform Hammett analysis using substituent constants (σₚ) to correlate electronic effects with reaction rates. Methyl groups (σₚ = -0.17) donate electron density, stabilizing intermediates in sulfinate-mediated reactions, unlike electron-withdrawing fluoro groups (σₚ = +0.34) .

Data Contradiction and Validation

Q. How to address discrepancies in reported molecular weights or spectral data across studies?

  • Methodology : Cross-validate using high-resolution MS and independent synthesis batches. For example, a reported MW of 195.16 g/mol (C₇H₁₀LiNO₃S) should align within ±0.01% error in HRMS. Contradictions may stem from isotopic impurities or incorrect salt forms .

Q. What experimental controls are critical when studying the compound’s biological activity (e.g., enzyme inhibition)?

  • Methodology : Include lithium-free controls (e.g., sodium sulfinate analogs) to isolate Li⁺-specific effects. Dose-response curves (IC₅₀) should be replicated across ≥3 cell lines to rule out cell-type biases. Purity must exceed 98% (HPLC) to avoid confounding results .

Methodological Resources

  • Synthesis Protocols : Follow inert-atmosphere guidelines for butyllithium reactions .
  • Analytical Standards : Use deuterated solvents (e.g., D₂O, CD₃OD) for NMR to avoid proton interference .
  • Computational Tools : Gaussian or ORCA for DFT modeling of reaction pathways .

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